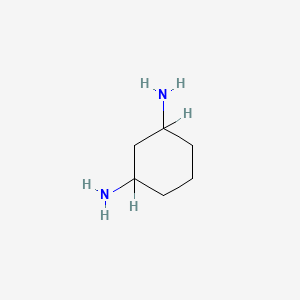

1,3-Cyclohexanediamine

Descripción

Significance of 1,3-Cyclohexanediamine as a Key Intermediate in Chemical Synthesis

The importance of this compound as a chemical intermediate stems from its versatile reactivity, primarily due to the two amine functional groups. These groups can readily participate in a variety of chemical reactions, making 1,3-CHDA a crucial component in the synthesis of a wide array of commercially valuable products. mdpi.com

One of the most prominent applications of 1,3-CHDA is in polymer chemistry. It serves as a monomer or a curing agent in the production of high-performance polymers such as polyamides and polyimides. ontosight.aiontosight.ai These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. Additionally, 1,3-CHDA is employed as a hardener for epoxy resins, which are extensively used in adhesives, coatings, and composite materials. solubilityofthings.com

In the pharmaceutical and agrochemical industries, this compound is a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. solubilityofthings.comdatainsightsmarket.com Its structural framework is incorporated into various drug candidates and specialty chemicals. The cis-isomer, in particular, has been noted for its application in the synthesis of APIs and intermediates. datainsightsmarket.com

The synthesis of 1,3-CHDA itself is an area of active research, with a focus on developing efficient and cost-effective methods. Common synthetic routes include the hydrogenation of m-phenylenediamine (B132917) and the reductive amination of 1,3-cyclohexanedione (B196179). mdpi.com Researchers have explored various catalytic systems to improve the yield and selectivity of these reactions. For instance, the hydrogenation of m-phenylenediamine over Ru/g-C3N4 catalysts has been investigated. mdpi.com Another approach involves a multi-step process starting from resorcinol (B1680541). mdpi.com

| Field | Application | Reference |

|---|---|---|

| Polymer Chemistry | Monomer for polyamides and polyimides, curing agent for epoxy resins | ontosight.aisolubilityofthings.com |

| Pharmaceuticals | Intermediate for Active Pharmaceutical Ingredients (APIs) | solubilityofthings.comdatainsightsmarket.com |

| Agrochemicals | Building block for complex molecules | solubilityofthings.com |

| Specialty Chemicals | Corrosion inhibitors, fuel additives | ontosight.ai |

Overview of Research Trajectories for this compound

Current research on this compound is following several key trajectories, driven by the need for sustainable chemical processes and novel materials with enhanced properties.

A significant area of investigation is the development of more efficient and environmentally friendly synthetic routes. Researchers are exploring novel catalysts and reaction conditions to minimize by-product formation and reduce energy consumption. mdpi.com This includes the use of new catalytic systems and the optimization of existing processes to achieve higher yields and selectivity. mdpi.com

Another major research focus is the exploration of 1,3-CHDA in new applications. For example, its potential use in carbon dioxide capture technologies is being studied. acs.org Certain cyclohexylamine-based compounds, including 1,3-CHDA, have shown promise as effective CO2 sorbents. acs.org

The stereochemistry of this compound is also a critical aspect of ongoing research. The distinct properties of the cis- and trans-isomers are being leveraged to design materials with specific characteristics. For instance, the trans-isomer is noted for its influence on the reactivity and properties of the polymers it forms. ontosight.ai Methods to control the cis/trans ratio during synthesis are of particular interest, as this allows for the fine-tuning of the final product's properties. patsnap.com

Furthermore, research is being conducted on the derivatives of this compound to expand its utility. By modifying its structure, scientists aim to create new molecules with unique functionalities for various applications, from advanced polymers to novel pharmaceutical agents. ontosight.ai

| Research Area | Objective | Reference |

|---|---|---|

| Green Synthesis | Develop eco-friendly and efficient synthetic methods using novel catalysts. | mdpi.com |

| Carbon Capture | Investigate its potential as a sorbent for carbon dioxide. | acs.org |

| Stereoselective Synthesis | Control the cis/trans isomer ratio to tailor material properties. | patsnap.com |

| Derivative Synthesis | Create new functional molecules for advanced applications. | ontosight.ai |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

cyclohexane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQHKFFSPGPGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863163 | |

| Record name | 1,3-Cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an ammoniacal odor; [DuPont MSDS] | |

| Record name | 1,3-Cyclohexanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3385-21-5, 26883-70-5 | |

| Record name | 1,3-Cyclohexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3385-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diaminocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,3-ylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,3-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Cyclohexanediamine

Catalytic Hydrogenation Pathways

Catalytic hydrogenation represents a significant industrial method for the synthesis of 1,3-Cyclohexanediamine. This approach involves the reduction of an aromatic precursor, most commonly m-phenylenediamine (B132917), in the presence of a catalyst and hydrogen gas.

Hydrogenation of m-Phenylenediamine

The direct hydrogenation of m-phenylenediamine is a primary route for producing this compound. This process, however, can be challenging due to the potential for competing side reactions and the need for precise control over reaction parameters to achieve high yields and desired stereoselectivity. The competitive adsorption of the amino groups with the benzene (B151609) ring on the active sites of the catalyst can impede the hydrogenation of the aromatic ring, leading to lower yields of the desired alicyclic amine. mdpi.com

A variety of catalyst systems have been investigated for the hydrogenation of m-phenylenediamine. Ruthenium-based catalysts are frequently employed due to their effectiveness in aromatic ring hydrogenation. For instance, Ru/g-C3N4 has been shown to be an efficient catalyst for the selective hydrogenation of aromatic diamines. rsc.org This system has demonstrated high conversion rates under specific conditions. rsc.org Another example is the use of a Ru/Al2O3 catalyst. guidechem.com

Palladium-based catalysts, such as Pd/C, are also utilized, often in combination with other metals to enhance performance. Bimetallic catalysts, like Pd-Ru/Al₂O₃, have been developed to improve stability and reduce deactivation, particularly in continuous flow systems. Nickel-based catalysts, including Raney nickel, offer a more cost-effective option, though they may necessitate more strenuous reaction conditions.

The choice of support material for the catalyst also plays a crucial role. Supports like activated carbon, Al2O3, and SiO2 are commonly used. google.com The interaction between the metal and the support can significantly influence the catalyst's activity and selectivity.

| Catalyst | Support | Key Features |

|---|---|---|

| Ruthenium (Ru) | g-C3N4, Al2O3, Activated Carbon, SiO2 | Effective for aromatic ring hydrogenation, can be used with various supports. rsc.orgguidechem.comgoogle.com |

| Palladium (Pd) | Carbon (C) | Often used in bimetallic systems to enhance stability. |

| Raney Nickel | N/A | Cost-effective alternative, may require higher temperatures and pressures. |

| Palladium-Ruthenium (Pd-Ru) | Al2O3 | Bimetallic catalyst with enhanced stability for continuous flow systems. |

The efficiency and selectivity of m-phenylenediamine hydrogenation are highly dependent on the optimization of reaction conditions. Key parameters that are manipulated include temperature, hydrogen pressure, and stirring rate.

Temperature: The reaction temperature is a critical factor. For instance, with a 5% Ru/g-C3N4-600 catalyst, increasing the temperature from 100 °C to 130 °C led to a significant increase in the conversion of p-phenylenediamine (B122844) (a similar substrate) from 31.1% to 96.2%. rsc.org However, excessively high temperatures can lead to undesirable side reactions. mdpi.com A patent for the preparation of cyclohexanediamine (B8721093) from phenylenediamine specifies a reaction temperature range of 120-220°C. google.com

Pressure: Hydrogen pressure also plays a vital role. Research on p-phenylenediamine hydrogenation showed that increasing the pressure generally enhances the conversion rate. rsc.org The pressure range for the hydrogenation of phenylenediamine is typically between 1.0 and 20.0 MPa. google.com

Stirring Rate: Adequate stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface and to maintain a homogenous reaction mixture. A study on the selective hydrogenation of resorcinol (B1680541) to 1,3-cyclohexanedione (B196179) indicated that a stirring speed of over 800 rpm was optimal. researchgate.net Similarly, in the hydrogenation of nitroaromatic compounds, a vigorous stirring rate of 900 rpm was employed. chemicalbook.com

The solvent system is another important consideration. Solvents such as isopropanol (B130326) and tetrahydrofuran (B95107) (THF) are commonly used. rsc.orggoogle.com The choice of solvent can influence the solubility of reactants and the interaction with the catalyst surface.

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Temperature | 120-220 °C | Influences reaction rate and selectivity; higher temperatures can increase conversion but may lead to side products. rsc.orggoogle.com |

| Pressure | 1.0-20.0 MPa | Higher pressure generally increases hydrogen availability and reaction rate. rsc.orggoogle.com |

| Stirring Rate | >800 rpm | Ensures efficient mass transfer and a homogenous reaction mixture. researchgate.netchemicalbook.com |

| Solvent | Isopropanol, Tetrahydrofuran (THF) | Affects solubility of reactants and catalyst performance. rsc.orggoogle.com |

The hydrogenation of m-phenylenediamine yields this compound, which can exist as cis and trans stereoisomers. The ratio of these isomers is a critical quality parameter for the final product, as it can significantly affect the properties of downstream products like polyamides and epoxy resins. dissertationtopic.net

Controlling the stereoisomeric ratio is a complex challenge influenced by several factors, including the catalyst system, solvent, and reaction conditions. For instance, in the hydrogenation of m-xylylenediamine (B75579) to 1,3-cyclohexanedimethylamine, a related process, the cis/trans isomer ratio was found to be 81/19 under specific conditions. patsnap.com

The presence of additives can also influence the stereoselectivity. For example, in the hydrogenation of m-phenylenediamine, the use of a Ru catalyst in the presence of an alkali metal or alkaline earth metal aqueous solution has been reported to result in a high yield of cyclohexanediamine. guidechem.com It is plausible that these additives affect the adsorption geometry of the substrate on the catalyst surface, thereby influencing the stereochemical outcome of the hydrogenation. Further research into catalyst design and reaction engineering is aimed at achieving better control over the formation of specific isomers.

Reductive Amination of 1,3-Cyclohexanedione

An alternative synthetic route to this compound is the reductive amination of 1,3-cyclohexanedione. mdpi.com This method involves the reaction of 1,3-cyclohexanedione with an aminating agent, followed by reduction of the resulting intermediate.

In this pathway, ammonia (B1221849) is used as the nitrogen source. The process involves the condensation of the carbonyl groups of 1,3-cyclohexanedione with ammonia to form imine intermediates, which are then hydrogenated to yield this compound. mdpi.com

The choice of solvent has a significant impact on the reaction. In highly polar solvents like water and alcohols, the yield of 1,3-CHDA is generally low (less than 15%), with the formation of intermediate products being favored. mdpi.com This is attributed to the stabilization of the enamine structure by polar solvents. mdpi.com In contrast, aprotic solvents of moderate polarity, such as 1,4-dioxane, have been shown to provide better results, with a 1,3-CHDA yield of 37.5% being achieved. mdpi.com This is due to the sufficient solubility of ammonia in such solvents. mdpi.com

Further optimization of reaction conditions, including temperature, time, ammonia pressure, and hydrogen pressure, can lead to higher yields. For example, a yield of 53.1% with a cis-trans isomer ratio of 17:83 was obtained under optimized conditions. mdpi.com

| Solvent | 1,3-CHDA Yield | Remarks |

|---|---|---|

| Water/Alcohols | <15% | Polar solvents stabilize the enamine intermediate, leading to lower yields of the final product. mdpi.com |

| 1,4-Dioxane | 37.5% (unoptimized) | Moderate polarity and good ammonia solubility favor the reaction. mdpi.com |

| 1,4-Dioxane | 53.1% (optimized) | Optimization of temperature, pressure, and time leads to significantly higher yields. mdpi.com |

Catalyst Systems for 1,3-Cyclohexanedione Reductive Amination

The reductive amination of 1,3-cyclohexanedione with ammonia is a direct method for producing 1,3-CHDA. This process involves the condensation of the carbonyl groups with ammonia to form imine intermediates, which are subsequently hydrogenated. mdpi.com The choice of catalyst is critical to the success of this reaction.

Research has shown that different metal catalysts exhibit varying degrees of effectiveness. While noble metal catalysts such as Pd/C, Pt/C, Ru/C, and Rh/C produce only trace amounts of 1,3-CHDA, Raney nickel (Raney Ni) has demonstrated superior performance. mdpi.com In one study, using Raney Ni as the catalyst resulted in a 37.5% yield of 1,3-CHDA. mdpi.com The reaction also produces by-products, including 3-aminocyclohex-2-en-1-one and 3-aminocyclohexan-1-one. mdpi.com

The solvent used in the reaction also significantly influences the yield. Highly polar solvents like water and alcohols have been found to yield less than 15% of 1,3-CHDA, with the primary products being intermediates. mdpi.com This is attributed to the stabilization of the enamine structure by polar solvents. mdpi.com

Table 1: Performance of Various Catalysts in the Reductive Amination of 1,3-Cyclohexanedione

| Catalyst | 1,3-CHDA Yield (%) | Main By-products |

|---|---|---|

| Pd/C | Trace | 3-Aminocyclohex-2-en-1-one |

| Pt/C | Trace | 3-Aminocyclohex-2-en-1-one |

| Ru/C | Trace | 3-Aminocyclohex-2-en-1-one |

| Rh/C | Trace | 3-Aminocyclohex-2-en-1-one |

| Raney Ni | 37.5 | 3-Aminocyclohex-2-en-1-one, 3-Aminocyclohexan-1-one |

Data sourced from a study on the synthesis of this compound. mdpi.com

Oximation-Hydrogenation of 1,3-Cyclohexanedione

An alternative and often more efficient route to 1,3-CHDA is the oximation-hydrogenation of 1,3-cyclohexanedione. mdpi.com This two-step process begins with the formation of an oxime intermediate, followed by its hydrogenation to the target diamine. mdpi.com

Formation of Oxime Intermediates

The first step involves the reaction of 1,3-cyclohexanedione with a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride, to form 1,3-cyclohexanedione dioxime (1,3-CHDO). mdpi.com The nitrogen atom in hydroxylamine is more nucleophilic than in ammonia due to the electron-donating effect of the hydroxyl group, which facilitates this reaction. mdpi.com

Subsequent Hydrogenation of Oximes

The 1,3-CHDO intermediate is then hydrogenated to produce 1,3-CHDA. Raney Ni has been identified as an effective catalyst for this step as well. mdpi.com In a methanol (B129727) solvent, the hydrogenation of 1,3-CHDO over Raney Ni can achieve high yields. For instance, with an increased catalyst dosage, a yield of 87.4% for 1,3-CHDA has been reported. mdpi.com

Table 2: Effect of Catalyst Dosage on the Hydrogenation of 1,3-CHDO

| Catalyst Dosage (g) | 1,3-CHDA Yield (%) |

|---|---|

| 0.06 | 60.0 |

| 0.3 | 87.4 |

Reaction conditions: 1.0 MPa H₂, 50 °C, 4 h in methanol. mdpi.com

Comparison with Ammonia Pathway in Terms of Yield

The oximation-hydrogenation pathway generally provides a significantly higher yield of 1,3-CHDA compared to the direct reductive amination with ammonia. mdpi.com While the ammonia pathway yielded 37.5% of the desired product under optimized conditions with a Raney Ni catalyst, the oximation-hydrogenation route has been shown to produce 1,3-CHDA in yields as high as 87.4%. mdpi.com This makes the latter a more competitive and efficient method for the synthesis of this compound. mdpi.com

One-Pot Reductive Amination of Resorcinol

A more direct approach to synthesizing 1,3-CHDA is the one-pot reductive amination of resorcinol. This method is economically attractive as resorcinol is an inexpensive byproduct of the coal carbonization industry. mdpi.com

Hydrogenation of Resorcinol to 1,3-Cyclohexanedione

The initial and critical step in this one-pot process is the selective hydrogenation of resorcinol to 1,3-cyclohexanedione. mdpi.comresearchgate.net This transformation can be challenging, but various catalytic systems have been developed to achieve high selectivity and conversion. researchgate.netnih.gov

Raney Ni is a commonly used catalyst for this hydrogenation. researchgate.netorgsyn.org In an aqueous solution, resorcinol can be hydrogenated over Raney Ni to produce 1,3-cyclohexanedione. researchgate.net Another effective catalyst is palladium supported on reduced graphene oxide (Pd/rGO), which has shown excellent selectivity (94.2%) and conversion (99.9%) at 25 °C in a dichloromethane (B109758) solvent without the need for an alkali additive. nih.govresearchgate.net The strong interactions between the graphene support and the aromatic ring of resorcinol are believed to contribute to this high selectivity. nih.govresearchgate.net Palladium on carbon (Pd/C) has also been studied, with optimized conditions including a sodium hydroxide (B78521) to resorcinol mole ratio of 1.1-1.2 and a reaction temperature of 353 K. epa.govresearchgate.net

The reaction proceeds through a sequential addition of hydrogen atoms, with the addition of the first hydrogen atom being the rate-determining step. epa.govresearchgate.net The adsorption energies of resorcinol and 1,3-cyclohexanedione on the catalyst surface are also important factors, with resorcinol showing a higher heat of adsorption. epa.gov

Following the successful hydrogenation to 1,3-cyclohexanedione, the reaction mixture can be directly used for the subsequent amination steps to form 1,3-CHDA in a one-pot fashion. mdpi.comresearchgate.net

Direct Use of Reaction Mixture for Oximation and Hydrogenation

A cost-effective and efficient method for the synthesis of this compound (1,3-CHDA) has been developed that involves a streamlined, multi-step process starting from resorcinol. mdpi.comresearchgate.net In this pathway, resorcinol is first hydrogenated to 1,3-cyclohexanedione (1,3-CHD) using a Raney Ni catalyst in water. mdpi.comresearchgate.net This initial step achieves a high yield of 95% under optimized conditions of 100°C and 2 MPa of H₂ for 3 hours. mdpi.com

A key feature of this methodology is the direct use of the resulting aqueous reaction mixture for the subsequent oximation step without the need for purification of the 1,3-CHD intermediate. mdpi.comresearchgate.net The reaction mixture, after the removal of the Raney Ni catalyst, is treated with hydroxylamine hydrochloride and sodium hydroxide at 5°C for 3 hours. mdpi.com This oximation reaction proceeds to form 1,3-cyclohexanedione dioxime (1,3-CHDO) with a reported yield of 83.6% based on the initial amount of resorcinol. mdpi.com

Table 1: Optimized Conditions for Direct Synthesis of 1,3-CHDA from Resorcinol

| Step | Reactant | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Product | Yield (%) |

| Hydrogenation | Resorcinol | Raney Ni | Water | 100 | 2 | 3 | 1,3-Cyclohexanedione | 95 |

| Oximation | 1,3-Cyclohexanedione | None | Water | 5 | N/A | 3 | 1,3-Cyclohexanedione Dioxime | 83.6 |

| Hydrogenation | 1,3-Cyclohexanedione Dioxime | Raney Ni | Methanol | 50 | 2 | 4 | This compound | 90 |

Alternative Synthetic Approaches for this compound

Beyond the direct oximation and hydrogenation route, several other synthetic strategies have been explored for the production of this compound.

Catalytic Hydrogenation of 1,3-Diaminocyclohexene Precursors

The synthesis of this compound can be achieved through the catalytic hydrogenation of precursors like m-phenylenediamine. mdpi.comontosight.ai For instance, the hydrogenation of m-phenylenediamine over a Ru/g-C₃N₄ catalyst at 130°C and 5 MPa of H₂ for 24 hours resulted in a 73% yield of 1,3-CHDA. mdpi.com Another approach involves the hydrogenation of 1,3-dinitrocyclohexane. researchgate.netresearchgate.net The hydrogenation of both epimers of 1,3-dinitrocyclohexane using platinum and acetic acid leads to the corresponding diamines with a high degree of configuration retention. researchgate.netresearchgate.net

Amination of 1,4-Cyclohexanediol (B33098)

While the direct amination of 1,3-cyclohexanediol (B1223022) is a logical consideration, literature more prominently features the amination of the 1,4-isomer to produce 1,4-cyclohexanediamine. For example, the reductive amination of 1,4-cyclohexanediol with ammonia under high-pressure hydrogen (5–10 bar) can produce 1,4-cyclohexanediamine in nearly quantitative yields. A two-step catalytic sequence using a Raney® Ni catalyst has been developed for the conversion of lignin-derived compounds to 1,4-cyclohexanediamine (14CHDA), involving an initial hydrogenation to 1,4-cyclohexanediol (14CHDO) followed by a near-quantitative amination with ammonia. nih.govnih.govresearchgate.net This suggests that a similar amination strategy could potentially be applied to 1,3-cyclohexanediol, though specific research on this direct conversion to 1,3-CHDA is less detailed in the provided context.

Hydrogenation of Isophthalonitrile

Isophthalonitrile serves as a precursor for the synthesis of 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), a related but distinct compound from this compound. patsnap.compatsnap.comgoogle.com The process involves the hydrogenation of both the benzene ring and the nitrile groups of isophthalonitrile. google.com This method is one of the established industrial routes for producing 1,3-BAC. patsnap.comgoogle.com Hydrogenation of isophthalonitrile can also lead to m-xylylenediamine, which can then be further hydrogenated to produce 1,3-bis(aminomethyl)cyclohexane. patsnap.comwikipedia.org

Hydroamination of 1,3-Cyclohexanedimethanol (B1605047)

The direct, one-step amination of cyclohexanedimethanol presents another pathway to produce cyclohexanedimethanamine. google.com This process involves reacting 1,3-cyclohexanedimethanol with an amino compound, such as ammonia, under pressure in the presence of a catalyst. google.com The reaction is typically carried out at elevated temperatures, in the range of 150°C to 250°C, and pressures from 300 to 5000 psi. google.com This method is also primarily aimed at the synthesis of 1,3-cyclohexanebis(methylamine), a compound with a different structure than this compound. patsnap.com

Stereochemistry and Isomerism of 1,3 Cyclohexanediamine

Cis and Trans Isomers

1,3-Cyclohexanediamine exists as two primary geometric isomers: cis and trans. In the cis isomer, both amino groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. The cis isomer is a meso compound, meaning it is achiral despite having two stereocenters, due to an internal plane of symmetry. In contrast, the trans isomer is chiral and exists as a pair of enantiomers: (1R,3R)-1,3-cyclohexanediamine and (1S,3S)-1,3-cyclohexanediamine. Consequently, this compound has a total of three stereoisomers: the cis form and the two enantiomers of the trans form.

Influence of Synthesis Methods on Cis/Trans Ratio

The ratio of cis to trans isomers of this compound is highly dependent on the synthetic route and the reaction conditions employed. A common method for its synthesis is the catalytic hydrogenation of m-phenylenediamine (B132917). The choice of catalyst, solvent, temperature, and pressure can significantly influence the stereochemical outcome of this reaction.

Another synthetic pathway involves the oximation of 1,3-cyclohexanedione (B196179) to form 1,3-cyclohexanedione dioxime, followed by hydrogenation. Research has shown that the conditions of the hydrogenation step are critical in determining the final isomer ratio. For instance, the hydrogenation of 1,3-cyclohexanedione dioxime over a Raney nickel catalyst at 50°C for 4 hours has been reported to yield a cis to trans isomer ratio of 41:59.

| Starting Material | Catalyst | Temperature | Reaction Time | Cis:Trans Ratio |

|---|---|---|---|---|

| 1,3-Cyclohexanedione Dioxime | Raney Ni | 50°C | 4 h | 41:59 |

Chiral Resolution Techniques for Enantiomer Separation

The separation of the racemic mixture of trans-1,3-cyclohexanediamine (B8005105) into its individual enantiomers is a crucial step for its application in asymmetric synthesis. The most common method for chiral resolution is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid.

The resulting diastereomeric salts, for example, (1R,3R)-diammonium-(2R,3R)-tartrate and (1S,3S)-diammonium-(2R,3R)-tartrate, have different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the diamine can be recovered by treatment with a base to remove the chiral resolving agent.

Another powerful technique for the separation of enantiomers is chiral column chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and thus their separation.

Conformational Analysis of this compound Isomers

The stereochemistry of this compound also dictates its conformational preferences. The cyclohexane ring adopts a chair conformation to minimize angular and torsional strain.

For the cis-isomer, two chair conformations are possible through a ring-flip: one with both amino groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions that would occur in the diaxial conformer. These interactions are a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring.

In the case of the trans-isomer, each chair conformation will have one amino group in an axial position and the other in an equatorial position. A ring-flip interconverts these two conformations, and since both have one axial and one equatorial substituent, they are isoenergetic, meaning they have the same energy and are equally populated at equilibrium.

| Isomer | More Stable Conformation | Reason for Stability |

|---|---|---|

| Cis | Diequatorial | Avoidance of 1,3-diaxial interactions |

| Trans | Axial-Equatorial (both conformations are isoenergetic) | Both conformers have one axial and one equatorial substituent |

Spectroscopic Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the stereoisomers of this compound.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons on the cyclohexane ring are sensitive to their axial or equatorial orientation. Protons in an axial position typically resonate at a different frequency than those in an equatorial position. Furthermore, the magnitude of the coupling constant between adjacent protons (vicinal coupling) is dependent on the dihedral angle between them, which is different for axial-axial, axial-equatorial, and equatorial-equatorial protons. This allows for the determination of the relative stereochemistry and the preferred conformation of the isomers. For the more stable diequatorial cis-isomer, the protons attached to the carbons bearing the amino groups (C1 and C3) are in axial positions and would be expected to show large axial-axial coupling constants to adjacent axial protons. In the trans-isomer, one of these protons would be axial and the other equatorial, leading to a more complex pattern of coupling constants.

¹³C NMR spectroscopy can also be used to distinguish between the isomers. The chemical shifts of the carbon atoms are influenced by their steric environment. Due to the different spatial arrangements of the amino groups, the carbon atoms in the cis and trans isomers will have slightly different chemical shifts.

Infrared spectroscopy can provide information about the N-H stretching vibrations of the amino groups. The positions and shapes of these bands can be influenced by intramolecular hydrogen bonding, which may differ between the cis and trans isomers due to the different spatial proximity of the two amino groups.

| Spectroscopic Technique | Expected Difference |

|---|---|

| ¹H NMR | Different chemical shifts and coupling constants for ring protons due to different axial/equatorial arrangements of amino groups. |

| ¹³C NMR | Different chemical shifts for the carbon atoms of the cyclohexane ring. |

| IR Spectroscopy | Potential differences in N-H stretching frequencies due to variations in intramolecular hydrogen bonding. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| (1R,3R)-1,3-cyclohexanediamine |

| (1S,3S)-1,3-cyclohexanediamine |

| m-phenylenediamine |

| 1,3-cyclohexanedione |

| 1,3-cyclohexanedione dioxime |

| Raney nickel |

| tartaric acid |

Applications of 1,3 Cyclohexanediamine in Catalysis

Ligand in Coordination Chemistry

1,3-Cyclohexanediamine and its derivatives are notable for their ability to act as ligands in coordination chemistry, forming stable complexes with various transition metals. solubilityofthings.com This coordination behavior is central to their application in catalysis.

Formation of Coordination Complexes with Transition Metals (e.g., Pt(II), Ni(II), Cu(II), Al(III))

Research has demonstrated the formation of coordination complexes between this compound and a range of transition metals. For instance, platinum(II) complexes containing derivatives of cyclohexanediamine (B8721093) have been synthesized and characterized. capes.gov.brnih.gov Similarly, nickel(II) and copper(II) readily form complexes with cis-1,3-cyclohexanediamine. oup.comoup.com Studies have shown that these complexes can exhibit square planar or distorted octahedral geometries depending on the specific metal and other coordinating species. oup.comrsc.org The formation of dinuclear nickel(II) complexes has also been reported, where the this compound derivative acts as a bridging ligand. nih.gov

The interaction of this compound with these metals leads to the formation of well-defined coordination spheres. For example, in some Ni(II) complexes, the ligand coordinates in a tetradentate fashion, leading to a nearly planar cis-NiN2S2 unit when derivatized with thiolate groups. nih.gov Copper(II) complexes can adopt various geometries, including distorted octahedra and square planar structures. oup.com The synthesis of heterometallic complexes involving these ligands has also been explored. scispace.com

Table 1: Examples of this compound Metal Complexes

| Metal Ion | Ligand Derivative | Observed Geometry | Reference |

| Ni(II) | rac-N,N'-bis(2-mercapto-2-methylprop-1-yl)-1,3-cyclohexanediamine | Distorted tetrahedral | nih.gov |

| Cu(II) | cis-1,3-cyclohexanediamine | Distorted octahedra / Square planar | oup.com |

| Ni(II) | cis-1,3-cyclohexanediamine | Square planar | oup.com |

| Pt(II) | (1S,2S-diaminocyclohexane) | Not specified | nih.gov |

Role of this compound as a Bidentate Ligand

The two amine groups of this compound enable it to function as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms. libretexts.org This chelation results in the formation of a stable ring structure with the metal ion, which is a key feature of its coordination chemistry. In many instances, the two nitrogen atoms of the amine groups coordinate to the metal center. scirp.orgworktribe.com This bidentate coordination is fundamental to the formation of the previously mentioned metal complexes and influences their subsequent catalytic activity.

Influence of Ligand Conformation on Complex Properties

This conformational flexibility and the resulting geometry of the complex can affect its spectroscopic and catalytic properties. For instance, a distorted coordination geometry in a dinickel complex with a 1,3-disubstituted cyclohexane (B81311) ligand was attributed to steric crowding, which in turn influenced its UV-vis spectrum. nih.gov The stereochemistry of the ligand and its resulting chelate ring conformation (e.g., δ or λ) are crucial in determining the properties of platinum(II) complexes. capes.gov.br The helicity (M or P) of metal complexes with Schiff-base ligands derived from cyclohexanediamine has been identified and is dependent on the chirality of the ligand used. mdpi.com

Catalytic Activity of this compound Metal Complexes in Organic Reactions

Metal complexes incorporating this compound derivatives have shown catalytic activity in various organic reactions. For example, copper(II) and nickel(II) salen-type complexes have been evaluated as catalysts in the α-amino acid C-α alkylation reaction. mdpi.com Furthermore, transition metal complexes with Schiff base ligands derived from cyclohexanediamine have been used in the oxidation of alkenes. scispace.comnih.gov The catalytic efficiency can be influenced by the specific metal, the structure of the ligand, and the reaction conditions. For instance, in the oxidation of cyclohexane, the catalytic activity of different nickel(II) complexes was found to be dependent on the steric and electronic properties of the ligands. researchgate.net

Organocatalysis Utilizing this compound Derivatives

Beyond their role in metal-based catalysis, derivatives of this compound are also employed in the field of organocatalysis, where the catalyst is a small organic molecule. scirp.org

Asymmetric Synthesis with Chiral Derivatives

Chiral derivatives of this compound are particularly valuable in asymmetric synthesis, a field focused on the creation of enantiomerically pure compounds. beilstein-journals.orgd-nb.infomyuchem.com These chiral diamines are used to construct organocatalysts that can induce stereoselectivity in chemical reactions. researchgate.net

A notable application is in asymmetric Michael addition reactions. beilstein-journals.orgnih.gov For example, upper rim-functionalized calix d-nb.infoarene-based chiral cyclohexanediamine thiourea (B124793) derivatives have been successfully used as organocatalysts for the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroolefins. beilstein-journals.orgd-nb.infonih.gov These catalysts have achieved high yields and good to excellent enantioselectivities. beilstein-journals.orgd-nb.infonih.gov

Recyclable organocatalysts derived from cyclohexanediamine have also been developed and applied in reactions such as the reduction of ketimines with trichlorosilane (B8805176) and in aldol (B89426) reactions. scirp.org These examples highlight the potential of chiral this compound derivatives to serve as effective and versatile organocatalysts for the synthesis of chiral molecules.

Applications in Asymmetric Michael Additions

Catalysts derived from cyclohexanediamine have demonstrated considerable efficacy in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. For instance, chiral trans-cyclohexanediamine-benzimidazole organocatalysts are effective in promoting the conjugate addition of various 1,3-dicarbonyl compounds, such as malonates. acs.org

In a notable application, a series of upper rim-functionalized calix scirp.orgarene-based chiral cyclohexanediamine thiourea catalysts were synthesized and evaluated for the enantioselective Michael reaction of nitroolefins with 1,3-dicarbonyl compounds. beilstein-journals.org One particular catalyst featuring a mono-thiourea group showed excellent performance when used in a mixed solvent system of toluene (B28343) and water. beilstein-journals.org This system yielded products with high yields, ranging from 90–99%, and moderate to good enantioselectivities, with enantiomeric excess (ee) values between 46–94%. beilstein-journals.org The hydrophobic calixarene (B151959) scaffold is believed to work in concert with the catalytic center to achieve these high levels of reactivity and stereocontrol. beilstein-journals.org

Further research has explored the use of nickel(II) complexes with (R,R)-N,N'-dibenzylcyclohexane-1,2-diamine as catalysts for the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. acs.org These reactions proceed at room temperature, providing good yields and high enantioselectivities. acs.org

Table 1: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene using Calix scirp.orgthiourea Cyclohexanediamine Catalysts

| Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst with mono-thiourea group | Toluene/Water (2:1) | 90-99 | 46-94 |

Data sourced from a study on upper rim-functionalized calix scirp.orgarene-based chiral cyclohexanediamine thiourea catalysts. beilstein-journals.org

Applications in Aldol Reactions

This compound derivatives have also been successfully employed as organocatalysts in aldol reactions. After the deprotection of formyl groups, bisformamide catalysts derived from cyclohexanediamine yield the corresponding diamines. scirp.org These diamine catalysts have been utilized in the aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde. scirp.org When the reaction is conducted in brine, the desired aldol adduct is obtained in an 81% yield with a 29% enantiomeric excess. scirp.org

Applications in Reduction of Ketimines with Trichlorosilane

Bisformamide catalysts derived from cyclohexanediamine are effective in the reduction of ketimines using trichlorosilane. scirp.org For example, the reduction of a specific ketimine with trichlorosilane in dichloromethane (B109758), catalyzed by a bisformamide catalyst, resulted in the corresponding amine product in an 81% yield and 39% ee. scirp.org Further optimization of reaction conditions, such as temperature, has been shown to afford high yields of the amine product, reaching up to 97%. scirp.org The use of trichlorosilane is activated by the Lewis basic sites on the formamide (B127407) catalysts. scirp.org

Table 2: Reduction of a Ketimine with Trichlorosilane using a Bisformamide Catalyst

| Catalyst | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| Bisformamide 1a | -78 to 0 | 81-97 | up to 39 |

Data from a study on recyclable cyclohexanediamine derivatives as organocatalysts. scirp.org

Design and Synthesis of Recyclable Organocatalysts

A key advantage of organocatalysts derived from cyclohexanediamine is the potential for recyclability. A novel design concept involves the interconversion between bisformamide catalysts and their corresponding secondary diamine catalysts. scirp.org The bisformamide catalysts, used for reactions like the reduction of ketimines, can be deprotected to form secondary diamine catalysts. scirp.org These diamine catalysts can then be used for other reactions, such as aldol reactions. scirp.org Subsequently, the diamine catalysts can be converted back to the bisformamide form by protecting the amino groups. scirp.org This recyclable system, where both catalyst forms are easily interconverted, presents a useful and sustainable approach in organic synthesis. scirp.org

Furthermore, supported bifunctional thioureas have been prepared from aminoalkyl polystyrene resins and have shown to be recyclable. uva.es These catalysts have been effective in promoting stereoselective aza-Henry reactions and can be recycled multiple times without a significant loss of activity. uva.es

Phase Transfer Catalysis with this compound-based Catalysts

While much of the focus has been on 1,2-cyclohexanediamine (B1199290) derivatives, the broader class of cyclohexanediamines has been explored in phase-transfer catalysis. Bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine have been shown to be effective catalytic systems when used with inorganic bases under phase-transfer conditions. nih.gov These catalysts have been applied to the asymmetric synthesis of a 3,3-disubstituted isoindolinone, achieving high yields and moderate enantioselectivity. nih.gov The development of chiral phase-transfer catalysts derived from the cyclohexanediamine backbone continues to be an active area of research. mdpi.com

1,3 Cyclohexanediamine in Polymer Science and Materials Chemistry

Building Block for Polymer Production

The bifunctional nature of 1,3-cyclohexanediamine, possessing two primary amine groups, makes it a suitable monomer for step-growth polymerization. It can react with various co-monomers to produce a range of high-performance polymers.

Synthesis of Polyurethanes

This compound is utilized as a chain extender in the synthesis of polyurethanes. The amine groups of this compound react with isocyanate groups of a prepolymer to form urea (B33335) linkages, which contribute to the hard segment of the polyurethane. This reaction is a key step in the formation of polyurethane-urea elastomers. The structure of the diamine, including the cycloaliphatic ring, imparts rigidity and can enhance the thermal stability of the resulting polymer.

In the production of aqueous polyurethane dispersions (PUDs), diamines like this compound can be used as chain extenders. The choice of the diamine affects the properties of the final polyurethane film. For instance, the use of cycloaliphatic diamines can lead to polyurethanes with good hydrolytic and acid resistance.

Synthesis of Polyamides (e.g., Nylon Analogs)

Polyamides are polymers characterized by the presence of amide linkages in the polymer backbone. These are typically formed through the condensation reaction of a diamine and a dicarboxylic acid. This compound can be employed as the diamine monomer in such reactions. When reacted with a dicarboxylic acid, it forms a polyamide with a structure analogous to nylon.

The general reaction for the formation of a polyamide from a diamine and a dicarboxylic acid is a condensation polymerization, where a molecule of water is eliminated for each amide bond formed. The incorporation of the cyclohexane (B81311) ring from this compound into the polymer backbone can influence the polymer's crystallinity, melting point, and mechanical properties. For example, the non-planar structure of the cyclohexane ring can disrupt the regular packing of polymer chains, potentially leading to lower crystallinity compared to polyamides derived from linear diamines like 1,6-diaminohexane (a monomer for Nylon 6,6). libretexts.orgchemguide.co.uk

Chain Extender and Curing Agent for Epoxy Resins

This compound and its derivatives are effective curing agents for epoxy resins. The primary amine groups of the diamine react with the epoxide groups of the resin in a ring-opening addition reaction. This process creates a highly cross-linked, three-dimensional network, transforming the liquid resin into a hard, thermoset material. A curing agent must have at least three active hydrogen atoms to form a crosslinked polymer. threebond.co.jp

The reaction mechanism involves the nucleophilic attack of the amine nitrogen on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, contributing to the cross-linking density of the cured resin.

The choice of curing agent significantly impacts the final properties of the epoxy system, including its glass transition temperature (Tg), mechanical strength, and chemical resistance. Cycloaliphatic amines like this compound are known to impart good mechanical properties, high thermal stability, and good color stability to the cured epoxy. pcimag.com For instance, epoxy resins cured with 1,3-cyclohexanebis(methylamine) (a related compound) can exhibit stability at temperatures up to 200 degrees Celsius. deshangchemical.com

Development of Supramolecular Gels

Supramolecular gels are soft materials in which low-molecular-weight gelators self-assemble in a solvent to form a three-dimensional network, entrapping the solvent molecules. This compound has been used as a key component in the design of such gelators.

In Situ Gel Formation Mechanisms

Supramolecular gels based on this compound can be formed in situ, meaning the gelator molecules are synthesized and self-assemble into a gel network in the same step. One common approach involves the reaction of this compound with an isocyanate derivative. nih.govdntb.gov.ua This reaction, which can occur at room temperature without a catalyst, leads to the formation of a bis-urea compound. nih.govdntb.gov.ua

The formation of the gel is a kinetically controlled process, and stable gels can form rapidly, within 60-100 seconds, in various organic solvents. nih.govdntb.gov.ua The self-assembly of the newly formed bis-urea molecules into a fibrous network is the driving force for gelation. These gels often exhibit thermal reversibility, meaning they can transition from a gel to a solution upon heating and reform upon cooling. nih.govdntb.gov.ua They can also display thixotropic behavior, where the gel becomes fluid when agitated and returns to a gel state upon resting. nih.govdntb.gov.ua

Role of Urea Moieties and Hydrogen Bonding in Gelation

The formation of urea moieties is crucial for the gelation process in systems involving this compound and isocyanates. nih.govdntb.gov.ua Urea groups are excellent hydrogen bond donors and acceptors, and they provide the primary non-covalent interaction responsible for the self-assembly of the gelator molecules. nih.govdntb.gov.uanih.gov The two urea groups on the bis-urea molecule derived from this compound can form multiple intermolecular hydrogen bonds.

These hydrogen bonds create a one-dimensional growth of the gelator molecules into fibers, which then entangle to form the gel network. nih.gov The strength and stability of these hydrogen bonds contribute to the thermal stability of the gel. Spectroscopic studies, such as FT-IR and temperature-dependent ¹H NMR, have confirmed the presence and importance of hydrogen bonding in the gel state. nih.gov In addition to hydrogen bonding, hydrophobic interactions between the cyclohexane rings and any alkyl chains on the gelator can also contribute to the stability of the gel network. nih.gov

Thermoreversibility and Viscoelastic Properties of Supramolecular Gels

Supramolecular gels derived from this compound exhibit notable thermoreversible and viscoelastic properties, making them a subject of interest in materials science. These gels can be formed in situ at room temperature by mixing this compound with an isocyanate derivative in various organic solvents such as dichloromethane (B109758), tetrahydrofuran (B95107), chloroform, toluene (B28343), and 1,4-dioxane. The gelation process is rapid, occurring within 60 to 100 seconds without the need for a catalyst. nih.govdoi.orgonepetro.org The formation of the gel is driven by the reaction between the diamine and the isocyanate, which creates urea moieties. These urea groups then self-assemble through intermolecular hydrogen bonding to form a three-dimensional entangled network of fibers, which immobilizes the solvent and results in the gel state. nih.govdoi.orgonepetro.org

A key characteristic of these supramolecular gels is their thermal reversibility. Upon heating to 110°C, the gel transitions into a transparent solution as the hydrogen bonds are disrupted. As the solution cools back to room temperature, the hydrogen bonds reform, and the gel state is restored. nih.gov This ability to switch between gel and solution states with temperature changes is a hallmark of thermoreversible materials. The morphology of these gels, as observed through scanning electron microscopy, consists of entangled fiber structures with widths ranging from 100 to 700 nanometers and lengths of several hundred micrometers. nih.gov

The viscoelastic properties of these supramolecular gels are dependent on the concentration of the gelators. Rheological studies demonstrate that as the concentration of the this compound and isocyanate derivative mixture increases, the mechanical strength of the gel, represented by the storage modulus (G') and loss modulus (G''), also increases. nih.govdoi.orgonepetro.org For instance, in a toluene-based gel, increasing the concentration from 1.0 wt% to 5.0 wt% resulted in a roughly 100-fold increase in the G' and G'' values. nih.gov This indicates that a more concentrated gel is stiffer and more resistant to deformation. At high strain (100%), the gels exhibit liquid-like behavior, with G'' becoming greater than G'. nih.gov Furthermore, these gels display a thixotropic effect, meaning they can become less viscous when subjected to stress and then return to their original gel state when the stress is removed, which is indicative of a thermally reversible gel. nih.govonepetro.org

| Concentration (wt%) | Relative G' and G'' Values | Behavior at 100% Strain |

|---|---|---|

| 1.0 | Base value | Liquid-like (G'' > G') |

| 3.0 | Significantly higher than 1.0 wt% | Liquid-like (G'' > G') |

| 5.0 | Approximately 100-fold higher than 1.0 wt% | Liquid-like (G'' > G') |

Corrosion Inhibition Properties

The effectiveness of aliphatic amine corrosion inhibitors is influenced by several factors, including the structure of the amine and the nature of the metal surface. The primary mechanism of inhibition is the formation of a coordination bond between the nitrogen atoms of the amine and the metal. The electron density around the nitrogen atom plays a crucial role in the strength of this interaction. nih.gov For short-chain aliphatic diamines, an increase in the length of the hydrocarbon chain has been shown to correlate with an increase in inhibition efficiency, although this can also decrease solubility in acidic solutions. onepetro.orgresearchgate.net

Research on various aliphatic amines has demonstrated their efficacy in preventing corrosion. For example, a study on AZ91 alloy in hydrochloric acid showed that ethylenediamine (B42938) exhibited higher protection efficiency than diethylamine and ethylamine. ekb.eg Another study on low molecular weight straight-chain diamines as inhibitors for stainless steel in HCl solution found that inhibition efficiency increased with the number of carbon atoms up to eight. researchgate.net These diamines were found to act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of these compounds on the steel surface was found to follow the Langmuir adsorption isotherm. researchgate.net Given that this compound is a short-chain alicyclic diamine, it is expected to exhibit similar corrosion-inhibiting properties through adsorption on metal surfaces. The two amine groups would allow for strong surface interaction, forming a protective layer.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| Ethylenediamine (EDA) | AZ91 Alloy | 0.1M HCl | Higher than DEA and EA |

| Diamine A (a diamine compound) | Low-carbon steel | 1M HCl | Not specified, but showed best protection among tested diamines |

| Short-chain diamines (up to 8 carbons) | SS type 304 | 1M HCl | Increases with chain length |

Advanced Materials and Composites

This compound serves as a valuable monomer and curing agent in the synthesis of advanced materials and composites, particularly in the production of polyamides and epoxy resins. Its incorporation into polymer backbones can significantly influence the thermal and mechanical properties of the resulting materials.

In the realm of polyamides, the inclusion of a 1,3-cyclohexane ring in the polymer chain has a pronounced effect on the material's thermal properties. A study on polyamides based on 1,3-cyclohexanebis(methylamine) revealed a substantial increase in the glass-transition temperature (Tg) compared to analogous polymers containing meta-benzene rings. doi.org This elevation in Tg is attributed to the restricted chain mobility imposed by the steric hindrance of the cis-1,3-cyclohexane ring, which is the predominant isomer. doi.org This suggests that polyamides derived from this compound would exhibit enhanced thermal stability, making them suitable for applications requiring high-temperature performance.

As a curing agent for epoxy resins, this compound, being a cyclic aliphatic amine, offers a unique combination of properties. Aliphatic amine curing agents are known to react with epoxy resins at room temperature, and the resulting cured materials generally exhibit good mechanical strength and chemical resistance. threebond.co.jpijert.org The use of a cycloaliphatic diamine like this compound can lead to cured epoxy systems with high activity, excellent mechanical properties, good temperature resistance, and resistance to yellowing. yolatech.com A related compound, 1,3-cyclohexanedimethylamine (1,3-BAC), when used as an epoxy curing agent, results in products with low viscosity and good operability, which are beneficial for applications such as high-quality adhesives, flooring paints, and composite materials for the automotive and wind energy sectors. yolatech.com The properties of the final epoxy network are highly dependent on the structure of the curing agent. ijert.orgnih.gov The cycloaliphatic structure of this compound contributes to a rigid polymer network, which can enhance the thermal and mechanical performance of the epoxy composite.

| Polymer Backbone Component | Effect on Glass Transition Temperature (Tg) | Reason |

|---|---|---|

| 1,3-Cyclohexane Ring | Significant increase | Restricted chain mobility due to steric hindrance |

| m-Benzene Ring | Lesser increase compared to 1,3-cyclohexane | Less steric hindrance |

Biomedical and Pharmaceutical Research Applications

A Versatile Building Block for Pharmaceuticals and Agrochemicals

1,3-Cyclohexanediamine serves as a crucial starting material in the synthesis of a wide array of more complex molecules destined for pharmaceutical and agrochemical applications. Its bifunctional nature, possessing two amine groups on a cyclohexane (B81311) ring, allows for the construction of diverse molecular architectures. This adaptability makes it a valuable intermediate in the chemical industry for creating compounds with specific biological activities. mdpi.com

In the realm of agrochemicals, derivatives of cyclohexane-1,3-dione, a related precursor to this compound, are recognized as important components in the development of herbicides. These compounds can act as inhibitors of essential plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for bleaching herbicides. nih.govmdpi.com The structural backbone provided by the cyclohexane ring is instrumental in the design of these herbicidal agents.

Antimicrobial Activity: A Spectrum of Efficacy

Derivatives of cyclohexanediamine (B8721093) have demonstrated notable antimicrobial properties, exhibiting activity against a range of bacterial and fungal pathogens. While much of the research has focused on various isomers and derivatives, the potential of the 1,3-diamino scaffold is an area of growing interest.

Studies on functionally substituted cyclohexane derivatives have revealed their potential as future antimicrobial agents, driven by the increasing challenge of antimicrobial resistance. epa.govresearchgate.net Research has shown that certain cyclohexane derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to established antibiotics like chloramphenicol (B1208) and ampicillin. cabidigitallibrary.org For instance, novel cyclohexane-1,3-dione ligands and their metal complexes have been synthesized and evaluated for their antibacterial effects against pathogens such as Escherichia coli, Enterococcus faecalis, and Staphylococcus aureus. mdpi.comresearchgate.netcabidigitallibrary.org

Furthermore, some cyclohexane derivatives have displayed promising antifungal activity. researchgate.net The structural modifications of the cyclohexane ring and the attached functional groups play a crucial role in determining the spectrum and potency of the antimicrobial effects.

Anticancer Potential and Mechanisms

The cyclohexane scaffold, and specifically the 1,3-diamine configuration, has been incorporated into novel compounds with the aim of developing new anticancer therapies. The mechanisms of action being explored are multifaceted, ranging from direct interaction with DNA to the inhibition of key enzymes involved in cancer cell proliferation.

Interaction with DNA Models of Platinum Complexes

Platinum-based drugs are a cornerstone of cancer chemotherapy, with their primary mechanism of action involving the formation of adducts with DNA, ultimately leading to the inhibition of DNA replication and transcription in cancer cells. nih.gov Researchers have investigated the potential of platinum complexes incorporating cis-1,3-diaminocyclohexane (cis-1,3-DACH) as a carrier ligand.

A study focusing on the interaction of a platinum complex with cis-1,3-DACH and DNA models revealed that this specific ligand influences the formation, stability, and stereochemistry of the resulting DNA adducts. nih.gov A notable characteristic of the cis-1,3-DACH ligand is the steric bulk of the diamine, which is asymmetrical with respect to the platinum coordination plane. This asymmetry was found to influence the conformation of the adducts formed with guanine (B1146940) bases in DNA. nih.gov The study suggests that the distinct structural features of the cis-1,3-DACH ligand could lead to different types of DNA damage compared to existing platinum drugs, potentially offering a different spectrum of anticancer activity. nih.gov It has been noted that complexes of the type [PtCl2(cis-1,3-DACH)] are more effective at destroying cancer cells than similar complexes with 1,3-diaminocyclobutane or 1,3-diaminocyclopentane, and even more so than cisplatin. nih.gov

Inhibition of Key Enzymes in Cancer Cell Proliferation (e.g., Factor Xa)

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic diseases. wikipedia.orgpatsnap.comnih.govresearchgate.net Interestingly, the inhibition of Factor Xa has also been explored as a potential anticancer strategy, as the coagulation system is often dysregulated in cancer and contributes to tumor progression and metastasis.

Research into novel Factor Xa inhibitors has led to the synthesis and evaluation of various cycloalkanediamine derivatives. A study described the development of potent and orally available Factor Xa inhibitors derived from a piperazine-based lead compound. Among the synthesized compounds, certain cyclohexane derivatives demonstrated potent anti-Factor Xa activity and anticoagulant effects. nih.gov While this particular study did not exclusively focus on the 1,3-diamine isomer, it highlights the potential of the cycloalkanediamine scaffold in designing inhibitors for enzymes relevant to cancer therapy. The general mechanism of direct Factor Xa inhibitors involves blocking the enzyme's active site, which in turn prevents the conversion of prothrombin to thrombin, a key step in clot formation. wikipedia.org

Disruption of DNA Replication and Protein Synthesis

The cytotoxic effects of many anticancer agents are rooted in their ability to interfere with fundamental cellular processes such as DNA replication and protein synthesis. Platinum complexes containing diaminocyclohexane ligands, for instance, are known to inhibit DNA replication and transcription by forming covalent bonds with DNA. nih.gov While specific studies detailing the disruption of protein synthesis by this compound derivatives are limited, the broader class of compounds to which it belongs has been implicated in such mechanisms. For example, 1,3,4-thiadiazole (B1197879) derivatives, which can be synthesized using related precursors, are thought to disrupt DNA replication due to their bioisosteric relationship with pyrimidine, a fundamental component of nucleic acids. mdpi.com

Enzyme Interactions and Protein Stability

The interaction of small molecules with enzymes and their effect on protein stability are critical aspects of drug discovery and development. Research into the effects of cyclohexanediamine isomers on protein stability has provided some intriguing insights.

A study investigating the preventive effects of trans-1,2-cyclohexanediamine and trans-1,4-cyclohexanediamine on the heat-induced inactivation of proteins like ribonuclease A and lysozyme (B549824) found that these compounds were effective in preventing protein misfolding. Although this study did not include the 1,3-isomer, it suggests that the cyclohexane diamine scaffold can play a role in maintaining protein stability. In a different context, 1,3-cyclohexanebis(methylamine), a compound structurally related to this compound, has been shown to inhibit the binding of coatomer to Golgi membranes, thereby interfering with the secretory pathway. molbiolcell.org This indicates that derivatives of this compound can have specific interactions with protein complexes involved in cellular trafficking. Furthermore, chiral cyclohexane 1,3-diones have been identified as inhibitors of mutant SOD1-dependent protein aggregation, a process implicated in amyotrophic lateral sclerosis (ALS), suggesting a role in modulating protein conformational stability. nih.gov

The ability of a molecule to stabilize or destabilize a protein is influenced by a variety of factors, including its ability to be preferentially excluded from the protein's domain and the nature of its interactions with the protein's surface. amazonaws.comresearchgate.netnih.gov

Influence on Protein Folding and Aggregation

While research into the direct effects of this compound on protein folding and aggregation is limited, studies on related isomers, specifically trans-1,2-cyclohexanediamine (1,2-CHDA) and trans-1,4-cyclohexanediamine (1,4-CHDA), provide valuable insights into how diamines can influence protein stability. These compounds have been shown to be effective in preventing the heat-induced inactivation of proteins. The mechanism is thought to involve a decrease in the hydrophobic interactions between unfolded protein molecules, which is a key step in preventing aggregation. Furthermore, electrostatic interactions between the diamine additives and the hydrophobic residues of the protein are considered to play a significant role in this protective effect.

Prevention of Thermal Inactivation of Proteins

Research has demonstrated that certain isomers of cyclohexanediamine are more effective at preventing the thermal inactivation of proteins like ribonuclease A (RNase A) and lysozyme than other commonly used agents such as guanidine (B92328) and arginine. The efficacy of these diamines is notably dependent on the pH of the solution.

Specifically, trans-1,2-cyclohexanediamine shows a greater preventive effect at a neutral pH of 7.0. In contrast, trans-1,4-cyclohexanediamine is more effective in the alkaline pH region, above pH 7.8. This pH-dependent activity underscores the critical role of the charged state of the diamine molecules and their electrostatic interactions with the protein surface in conferring thermal stability.

| Compound | Optimal pH for Prevention | Target Protein Examples | Comparative Effectiveness |

|---|---|---|---|

| trans-1,2-Cyclohexanediamine (1,2-CHDA) | 7.0 | Ribonuclease A, Lysozyme | More effective than 1,4-CHDA at this pH |

| trans-1,4-Cyclohexanediamine (1,4-CHDA) | >7.8 (Alkaline) | Ribonuclease A, Lysozyme | More effective than 1,2-CHDA at this pH |

Drug Delivery Systems

This compound serves as a crucial monomer in the synthesis of advanced polymers, particularly polyurethanes, which are utilized in drug delivery systems. These polymers can be engineered to form biocompatible materials that can act as carriers for therapeutic agents.

For instance, this compound is a component of the segmented poly(ether urethane (B1682113) urea) known as BiospanTM. conicet.gov.ar This material has been successfully used as a surface for the covalent immobilization of drugs, such as p-aminosalicylic acid, thereby creating a polymeric drug that can be integrated into medical devices. conicet.gov.ar Additionally, patents for biomedical polymers describe the use of a mixed ethylenediamine (B42938) and this compound chain extender in the synthesis of polyurethanes intended for applications that include drug delivery devices. google.com This approach allows for the modification of the polymer's properties to control drug release kinetics and improve biocompatibility.

Tissue Engineering Applications

In the field of tissue engineering, this compound is valued for its role in creating scaffolds and hydrogels that can support cell growth and tissue regeneration. nih.govfarafile.ir Its ability to form cross-linked polymer networks is fundamental to these applications.

One significant application is in the formation of in situ supramolecular gels. By mixing this compound with isocyanate derivatives, stable gels can be formed at room temperature. nih.gov These gels, which are created through the formation of intermolecular hydrogen bonds via urea (B33335) moieties, show great potential for use in tissue engineering. nih.gov Furthermore, this compound is used in the synthesis of polyurethanes that serve as scaffolds for tissue engineering. farafile.irsci-hub.st These materials are attractive because their mechanical properties can be tailored to mimic natural tissue, providing an appropriate environment for tissue regeneration. farafile.ir

Radiopharmaceutical Development

A significant advancement in medical imaging and therapy involves the use of this compound derivatives in radiopharmaceutical development. This research focuses on creating stable, targeted molecules for diagnostics and treatment.

Cyclohexanediamine Triazole (CHDT) Functionalization for Radiolabeling (e.g., Al18F, 68Ga, 111In)

Researchers have developed a novel chelating unit, Cyclohexanediamine Triazole (CHDT), which is derived from a cyclohexanediamine backbone. This CHDT moiety is designed for the stable complexation of various radiometals, including Aluminum-18F (Al¹⁸F), Gallium-68 (⁶⁸Ga), and Indium-111 (¹¹¹In). nih.govnih.gov The design allows for an alkyne group to be introduced into the ligand, enabling late-stage functionalization of biomolecules, such as peptides or small-molecule inhibitors, through "click chemistry". nih.gov This method provides a versatile and efficient one-step process for radiolabeling, which is particularly advantageous for temperature-sensitive biomolecules. farafile.ir

Stability and Pharmacokinetics of Radiolabeled Conjugates

The radiolabeled conjugates formed using the CHDT chelator exhibit excellent stability. In vitro studies conducted in human serum have demonstrated a high kinetic inertness for all the radiometal complexes, which is a critical requirement for in vivo applications. nih.govnih.gov

The pharmacokinetic properties of these conjugates have been evaluated in preclinical models. For example, a CHDT-functionalized PSMA inhibitor labeled with Al¹⁸F, named Al[¹⁸F]F-CHDT-PSMA-1, was shown to have an in vivo performance comparable to the clinical standard [¹⁸F]PSMA-1007. nih.gov Notably, this novel radioligand demonstrated even higher tumor-to-blood and tumor-to-muscle ratios at 120 minutes post-injection, suggesting improved imaging contrast and favorable pharmacokinetic properties for molecular imaging purposes. nih.govnih.gov

| Radiolabeling Aspect | Key Findings | Source |

|---|---|---|

| Chelator | Cyclohexanediamine Triazole (CHDT) | nih.gov |

| Compatible Radioisotopes | Al¹⁸F, ⁶⁸Ga, ¹¹¹In | nih.govnih.gov |

| Stability | High kinetic inertness and stability in human serum in vitro. | nih.gov |

| Example Conjugate | Al[¹⁸F]F-CHDT-PSMA-1 | nih.gov |

| Pharmacokinetics | Comparable performance to [¹⁸F]PSMA-1007 with higher tumor-to-blood and tumor-to-muscle ratios. | nih.govnih.gov |

Advanced Characterization Techniques in 1,3 Cyclohexanediamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3-Cyclohexanediamine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's constitution and the determination of its stereochemistry (cis/trans isomerism).

In ¹H NMR, the chemical shifts and coupling constants of the protons are highly sensitive to their spatial arrangement. For example, the protons attached to the carbons bearing the amino groups (C1 and C3) in the cyclohexane (B81311) ring exhibit distinct chemical shifts and multiplicities depending on whether the amino groups are in a cis or trans configuration. The coupling constants between adjacent protons can be used to infer the dihedral angles and thus the preferred conformation of the cyclohexane ring.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing the chemical shifts of the carbon atoms. The symmetry of the molecule is reflected in the number of distinct carbon signals. For instance, the cis and trans isomers of this compound will have different numbers of ¹³C signals due to their different symmetry elements.

Representative NMR Data for Cyclohexanediamine (B8721093) Isomers

| Isomer | Nucleus | Chemical Shift (ppm) |

| cis-1,3-Cyclohexanediamine | ¹H | Signals for CH-NH₂, CH₂, and NH₂ protons with specific multiplicities and coupling constants reflecting the cis relationship. |

| ¹³C | A unique set of signals for the six carbon atoms, reflecting the Cₛ symmetry of the molecule. | |

| trans-1,3-Cyclohexanediamine (B8005105) | ¹H | Distinct signals for CH-NH₂, CH₂, and NH₂ protons with coupling constants indicative of the trans arrangement. |